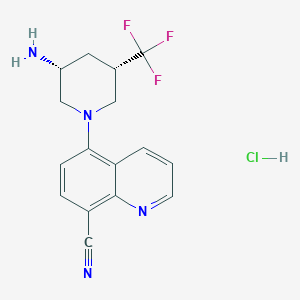
Mkk7-cov-9
Overview
Description
MKK7-COV-9 is a potent and selective covalent inhibitor of MKK7, a kinase involved in the c-Jun NH2-terminal kinase (JNK) signaling pathway. This compound targets specific protein-protein interactions of MKK7 and has shown significant potential in blocking primary B cell activation in response to lipopolysaccharide (LPS) with an EC50 of 4.98 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MKK7-COV-9 involves high-throughput nanomole-scale synthesis, which allows for late-stage functionalization (LSF) of covalent kinase inhibitors. This method employs copper-catalyzed azide-alkyne cycloaddition, enabling the synthesis of hundreds of compounds without the need for purification for biological assay screening . The process significantly reduces experimental time and conserves advanced intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the high-throughput nanomole-scale synthesis approach suggests that large-scale production could be achieved efficiently by scaling up the LSF process. This method is compatible with large-scale cellular and biochemical assays, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
MKK7-COV-9 undergoes covalent binding reactions, specifically targeting protein-protein interactions. The compound acts through irreversible covalent binding to the protein, as demonstrated by intact protein mass spectrometry .
Common Reagents and Conditions
The synthesis of this compound involves the use of copper catalysts for azide-alkyne cycloaddition. The reaction conditions typically include low temperatures (4°C) and specific inhibitor and protein concentrations (e.g., 20 mM inhibitor concentration and 10 mM protein concentration) .
Major Products
The major product of the reaction is the covalently bound this compound inhibitor, which effectively blocks JNK phosphorylation in cells .
Scientific Research Applications
MKK7-COV-9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study covalent inhibition and protein-protein interactions.
Biology: Blocks primary B cell activation in response to LPS, making it valuable for immunological studies.
Industry: High-throughput screening and drug discovery processes.
Mechanism of Action
MKK7-COV-9 exerts its effects by covalently binding to MKK7, thereby inhibiting its activity. This inhibition blocks the phosphorylation of JNK, a substrate of MKK7, which is central to the cell response to stress, inflammatory signals, and toxins . The compound specifically targets a protein-protein interaction of MKK7, leading to the inhibition of primary B cell activation in response to LPS .
Comparison with Similar Compounds
Similar Compounds
- MKK7-COV-1
- MKK7-COV-2
- MKK7-COV-3
- MKK7-COV-7
- MKK7-COV-12
Uniqueness
MKK7-COV-9 is unique due to its high selectivity and potency as a covalent inhibitor of MKK7. It shows low cytotoxicity at high concentrations and effectively blocks primary B cell activation with an EC50 of 4.98 μM . Compared to other similar compounds, this compound demonstrates a specific and potent inhibition of MKK7-induced protein-protein interactions, making it a valuable tool for studying the JNK signaling pathway and its related biological processes .
Properties
IUPAC Name |
3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBYXJDKPKZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)



![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)

![(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B8175979.png)


![[(1S,4S,5S,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8175995.png)


